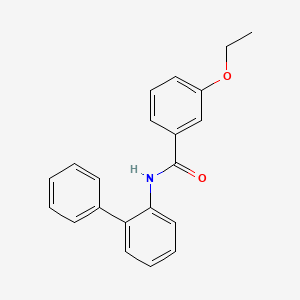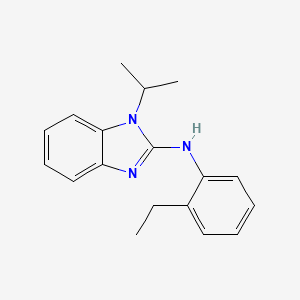![molecular formula C14H14N4O3S B5786575 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate (DCPBS) is a chemical compound that has been widely used in scientific research. It is a sulfonated derivative of phenylhydrazine and is used as a reagent in the synthesis of various compounds. DCPBS has been shown to have significant biological activity and has been studied extensively for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate is not fully understood. It is thought to work by inhibiting the activity of certain enzymes and proteins in the body. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins in the body, including DNA topoisomerase II and protein kinase C. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate in lab experiments include its relatively simple synthesis and its significant biological activity. However, there are also some limitations to using 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate. It is a toxic compound and must be handled with care. It is also relatively unstable and may degrade over time.
Direcciones Futuras
There are several future directions for research on 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate. One potential direction is to study its potential use in combination with other drugs for the treatment of cancer. Another potential direction is to study its potential use in the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate and its potential use in other areas of medicine.
Métodos De Síntesis
4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate can be synthesized by reacting phenylhydrazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde and hydrazine hydrate to yield 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate. The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate is a relatively simple process and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have significant antitumor activity and has been studied as a potential treatment for cancer. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate has also been shown to have antimicrobial activity and has been studied as a potential treatment for infectious diseases.
Propiedades
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c15-14(16)18-17-10-11-6-8-12(9-7-11)21-22(19,20)13-4-2-1-3-5-13/h1-10H,(H4,15,16,18)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVYOKPDOYMPGP-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5786506.png)

![2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5786535.png)
![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B5786593.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5786603.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)